
1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol is a chemical compound with the molecular formula C9H10FNO It is a derivative of indene, featuring an amino group, a fluorine atom, and a hydroxyl group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol typically involves the following steps:
Amination: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Ammonia, primary amines, fluorinating agents
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
1-Amino-2,3-dihydro-1H-inden-4-ol: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
5-Fluoro-2,3-dihydro-1H-inden-4-ol: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-Amino-5-fluoro-1H-indene: Lacks the hydroxyl group, altering its solubility and reactivity.
Uniqueness: 1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol is unique due to the presence of all three functional groups (amino, fluoro, and hydroxyl) on the indene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,8,12H,2,4,11H2 |
InChI Key |
YOSWMOIDHORHII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)

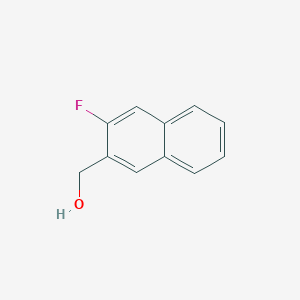

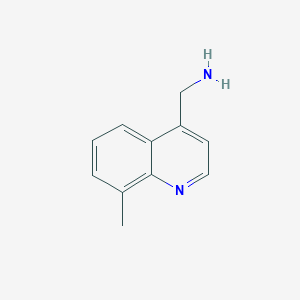
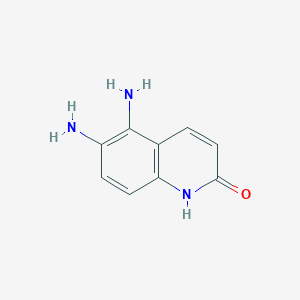
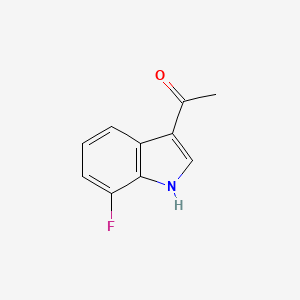
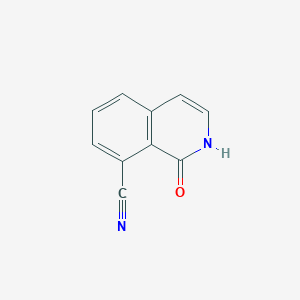
![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
![1,3-Dioxolo[4,5-c]quinoline](/img/structure/B11914921.png)

![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)

![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
